A Comprehensive Technical Guide to 4-Bromo-2-fluoro-benzamidine for Advanced Research
A Comprehensive Technical Guide to 4-Bromo-2-fluoro-benzamidine for Advanced Research
This guide provides an in-depth analysis of the physicochemical properties of 4-bromo-2-fluoro-benzamidine, a halogenated aromatic compound of increasing interest to researchers, medicinal chemists, and professionals in drug discovery and development. This document moves beyond a simple data sheet to offer a practical and theoretical framework for understanding and utilizing this compound in a research setting.
Introduction: The Scientific Context of 4-Bromo-2-fluoro-benzamidine
4-Bromo-2-fluoro-benzamidine (CAS No. 1100752-71-3) belongs to the class of substituted benzamidines, which are recognized as crucial pharmacophores in medicinal chemistry. The benzamidine moiety is a known bioisostere for arginine and lysine, enabling it to interact with a variety of biological targets, particularly serine proteases. The introduction of bromo and fluoro substituents on the phenyl ring significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. Understanding its core physicochemical characteristics is paramount for its effective application in hit-to-lead campaigns and further drug development endeavors.
Chemical Identity and Core Properties
A precise understanding of the fundamental properties of a compound is the bedrock of reproducible and meaningful research. The key identifiers and physicochemical properties of 4-Bromo-2-fluoro-benzamidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1100752-71-3 | [1][2] |
| Molecular Formula | C₇H₆BrFN₂ | [1][2] |
| Molecular Weight | 217.04 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not experimentally determined. Estimated to be in the range of 130-150 °C based on related structures such as 4-Bromo-2-fluoro-N-methylbenzamide (127 °C). | |
| Boiling Point | Not determined; likely to decompose at high temperatures. | General chemical principles |
| Solubility | No quantitative data available. Predicted to be soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | General knowledge of benzamidine salts and related compounds |
| pKa (of the amidinium ion) | Not experimentally determined. Estimated to be in the range of 10-11, based on the pKa of benzamidine (~11.6) and the electron-withdrawing effects of the halogen substituents. | [3] |
Structural Elucidation and Analytical Characterization
The structural integrity and purity of 4-Bromo-2-fluoro-benzamidine are critical for its use in any experimental setting. A combination of spectroscopic and chromatographic techniques is essential for its unambiguous characterization.
Expected Spectroscopic Data
While specific experimental spectra for 4-Bromo-2-fluoro-benzamidine are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidine group. The aromatic region will display a complex splitting pattern due to the fluorine and bromine substituents. The amidine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift may be solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen atoms and the amidine group.
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MS (Mass Spectrometry): Mass spectrometry is a crucial tool for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being of nearly equal intensity.
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amidine group (typically in the range of 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.
Purity Assessment: A Validated HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. A robust, stability-indicating HPLC method is essential for ensuring the quality of 4-Bromo-2-fluoro-benzamidine.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
Step-by-Step Protocol for Purity Determination by HPLC:
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Gradient: A linear gradient from 10% to 90% acetonitrile over 15-20 minutes can be used for initial screening.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from a UV-Vis scan of the compound (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 4-Bromo-2-fluoro-benzamidine in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.
Stability, Storage, and Handling
The long-term stability and proper handling of 4-Bromo-2-fluoro-benzamidine are crucial for maintaining its integrity and ensuring the reliability of experimental results.
Recommended Storage Conditions
Based on available supplier information and general chemical principles for halogenated aromatic compounds, the following storage conditions are recommended:
-
Short-term (1-2 weeks): Store at -4°C.
-
Long-term (1-2 years): Store at -20°C.[4]
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric degradation.
Stability Considerations
While specific stability data for 4-Bromo-2-fluoro-benzamidine is not available, potential degradation pathways can be inferred. Halogenated aromatic compounds can be susceptible to photodegradation and hydrolysis under certain conditions.
Logical Flow for a Preliminary Stability Assessment:
Caption: A logical workflow for assessing the preliminary stability of 4-Bromo-2-fluoro-benzamidine.
Conclusion and Future Perspectives
4-Bromo-2-fluoro-benzamidine is a compound with significant potential in drug discovery, particularly as a building block for serine protease inhibitors. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with practical protocols for its analysis and handling. While there is a clear need for further experimental characterization of this molecule, the information presented here serves as a valuable resource for researchers. Future work should focus on the experimental determination of its melting point, solubility profile, and pKa to provide a more complete understanding of its behavior in biological and chemical systems.
References
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Beilstein Journal of Organic Chemistry. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. [Link][3]
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Ochem Incorporation. 4-Bromo-2-fluoro-benzamidine. [Link]
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Molekula. Cas no 1100752-71-3 (4-Bromo-2-fluoro-benzamidine). [Link]
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BIOFOUNT. 1100752-71-3|4-Bromo-2-fluoro-benzamidine. [Link][4]
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PubChem. CID 160779897 | C16H14Br2F2N2O2. [Link]
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Chemical-Suppliers. 4-bromo-2-fluorobenzamidine | CAS 1100752-71-3. [Link]
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Journal of the Brazilian Chemical Society. Calculated and experimental pKa values of ortho-substituted benzoic acids in water at 25°C. [Link]
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Dergipark. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
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PMC - NCBI. Development of Methods for the Determination of pKa Values. [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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Frontiers in Chemistry. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]
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PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]
- Google Patents. CN109438214A - The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5-.
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
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MDPI. Cobalt(II) Complexes of 4′-Bromo-Fenamic Acid: Antioxidant Properties, Antibacterial Activity, and Interaction with DNA and Albumins. [Link]
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PMC - NCBI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
Sources
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